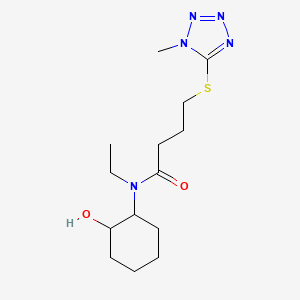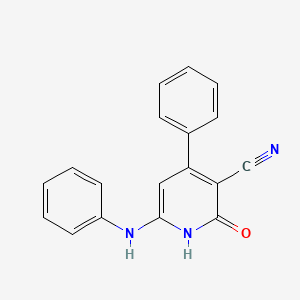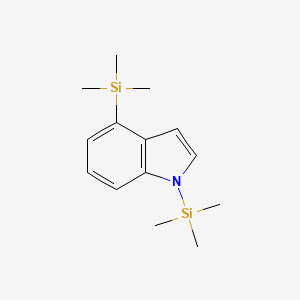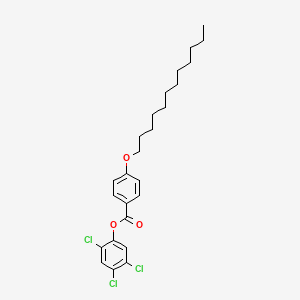
4-(2-Methoxyethyl)oct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethyl)oct-1-ene is an organic compound with the molecular formula C11H22O It is a derivative of octene, featuring a methoxyethyl group attached to the fourth carbon of the octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)oct-1-ene can be achieved through several methods. One common approach involves the reaction of 1-octene with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, the process may include purification steps like distillation to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethyl)oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octene chain to a single bond, yielding saturated derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)octanol, 4-(2-methoxyethyl)octanal, or 4-(2-methoxyethyl)octanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)octane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)oct-1-ene when using NaBr.
Applications De Recherche Scientifique
4-(2-Methoxyethyl)oct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially in the context of lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers, due to its unique combination of hydrophobic and hydrophilic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-1-ene: A simpler alkene without the methoxyethyl group, used in polymer production and as a chemical intermediate.
4-(2-Hydroxyethyl)oct-1-ene: Similar structure but with a hydroxyethyl group instead of methoxyethyl, leading to different reactivity and applications.
4-(2-Ethoxyethyl)oct-1-ene: Contains an ethoxyethyl group, which may exhibit different solubility and reactivity compared to the methoxyethyl derivative.
Uniqueness
4-(2-Methoxyethyl)oct-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in polar solvents and its ability to participate in specific chemical reactions, making it valuable in various applications across chemistry, biology, medicine, and industry.
Propriétés
| 79164-34-4 | |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-(2-methoxyethyl)oct-1-ene |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(7-5-2)9-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |
Clé InChI |
QIHBFZGHGNXVJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCOC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/no-structure.png)


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)


